Phenprocoumon-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

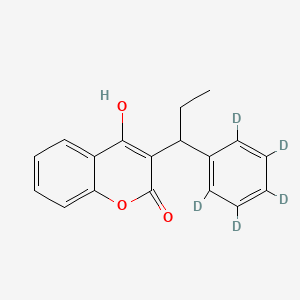

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Phenprocoumon-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Phenprocoumon-d5, an isotopically labeled version of the anticoagulant drug Phenprocoumon. The introduction of five deuterium atoms into the phenyl ring of Phenprocoumon is a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the acylation of benzene-d6. The subsequent steps involve reduction, bromination, and a final alkylation to construct the target molecule.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for each step of the proposed synthesis. It is crucial to note that these are based on standard organic chemistry methodologies and have not been optimized specifically for the synthesis of this compound. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Friedel-Crafts Acylation of Benzene-d6

This step involves the reaction of benzene-d6 with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 1-(phenyl-d5)-propan-1-one.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add propanoyl chloride dropwise.

-

After the addition is complete, add benzene-d6 dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 1-(phenyl-d5)-propan-1-one.

Step 2: Reduction of 1-(Phenyl-d5)-propan-1-one

The deuterated ketone is reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.

Protocol:

-

Dissolve 1-(phenyl-d5)-propan-1-one in a suitable solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, controlling the temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a few hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 1-(phenyl-d5)-1-propanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Bromination of 1-(Phenyl-d5)-1-propanol

The deuterated alcohol is converted to the corresponding bromide, which is the key alkylating agent for the final step. Phosphorus tribromide is a common reagent for this transformation.

Protocol:

-

In a flask equipped with a dropping funnel and a condenser, place the 1-(phenyl-d5)-1-propanol in an anhydrous, inert solvent (e.g., diethyl ether) under an inert atmosphere.

-

Cool the solution to 0 °C and add phosphorus tribromide dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for a few hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto ice water.

-

Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to obtain the crude 1-bromo-1-(phenyl-d5)-propane. This product may be used directly or purified by vacuum distillation.

Step 4: Alkylation of 4-Hydroxycoumarin

The final step involves the C-alkylation of 4-hydroxycoumarin with the prepared 1-bromo-1-(phenyl-d5)-propane in the presence of a base.

Protocol:

-

To a solution of 4-hydroxycoumarin in a suitable solvent (e.g., acetone, ethanol, or DMF), add a base (e.g., anhydrous potassium carbonate or sodium hydride).

-

Stir the mixture at room temperature for a short period to form the corresponding salt.

-

Add a solution of 1-bromo-1-(phenyl-d5)-propane in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and filter off any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

The following tables are provided as a template for the quantitative data that should be collected during the synthesis and characterization of this compound. As previously stated, specific experimental data for this synthesis is not currently available in the cited literature.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | 1-(Phenyl-d5)-propan-1-one | Benzene-d6 | ||||

| 2 | 1-(Phenyl-d5)-1-propanol | 1-(Phenyl-d5)-propan-1-one | ||||

| 3 | 1-Bromo-1-(phenyl-d5)-propane | 1-(Phenyl-d5)-1-propanol | ||||

| 4 | This compound | 4-Hydroxycoumarin |

Table 2: Characterization of this compound

| Parameter | Method | Result |

| Purity | HPLC, GC-MS | |

| Isotopic Enrichment | Mass Spectrometry | |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | |

| Melting Point | Melting Point Apparatus |

Experimental Workflow Visualization

The overall workflow from starting materials to the final purified product can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

This technical guide provides a foundational framework for the synthesis and isotopic labeling of this compound. It is intended to guide researchers in designing and executing a viable synthetic route, while emphasizing the need for experimental optimization and thorough analytical characterization. The successful synthesis of this compound will undoubtedly facilitate further research into the pharmacology and metabolism of this important anticoagulant.

References

Phenprocoumon-d5: A Technical Guide to its Certificate of Analysis and Purity

For researchers, scientists, and professionals in drug development, understanding the purity and quality of analytical standards is paramount. This guide provides an in-depth look at the typical Certificate of Analysis (CoA) for Phenprocoumon-d5, a deuterated internal standard crucial for the accurate quantification of the anticoagulant drug Phenprocoumon.

This compound is a stable isotope-labeled analog of Phenprocoumon, widely utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.[1] Its use in conjunction with mass spectrometry and liquid chromatography enhances the precision of Phenprocoumon quantification in biological samples.[1]

Representative Certificate of Analysis

While specific values may vary between batches and suppliers, a typical Certificate of Analysis for this compound will contain the following key information.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-Hydroxy-3-[1-(phenyl-d5)propyl]-2H-1-Benzopyran-2-one |

| CAS Number | 121513-38-0[2][3] |

| Unlabelled CAS | 435-97-2[2] |

| Molecular Formula | C₁₈H₁₁D₅O₃ |

| Molecular Weight | 285.35 g/mol |

| Appearance | Pale Yellow to Light Yellow Solid |

| Storage | 2-8°C Refrigerator |

Quality Control Data

| Test | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |

| Purity (by NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | 99.7% |

| Mass Spectrum | Mass Spectrometry | Conforms to Structure | Conforms |

| Residual Solvents | Gas Chromatography | To be reported | <0.1% |

| Loss on Drying | Gravimetric | ≤1.0% | 0.2% |

Experimental Protocols

The determination of purity and identity for this compound involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of the this compound substance by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

Procedure:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration.

-

Sample Preparation: The test sample of this compound is dissolved in the same solvent as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 280 nm

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

-

A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An example of a system used in research is a Waters TQ tandem mass spectrometer with a Z Spray ion source.

Procedure:

-

Sample Infusion: The sample is introduced into the mass spectrometer.

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected m/z for the molecular ion [M+H]⁺ would be approximately 286.1. In multiple reaction monitoring (MRM) mode, specific mass transitions are monitored, such as m/z 286.1 > 203.1 and a confirmatory ion at m/z 286.1 > 174.9.

-

Isotopic Purity Calculation: The relative intensities of the deuterated and non-deuterated molecular ions are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and ensure the deuterium atoms are in the correct positions.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the absence of protons on the deuterated phenyl ring. The ¹³C NMR spectrum is used to confirm the carbon skeleton.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures used to certify this compound.

References

Phenprocoumon-d5: A Technical Guide for Researchers

This guide provides an in-depth overview of Phenprocoumon-d5, a deuterated analog of the anticoagulant drug Phenprocoumon. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a stable, isotopically labeled form of Phenprocoumon, commonly used as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.

| Parameter | Value | Reference |

| CAS Number | 121513-38-0 | [1] |

| Molecular Formula | C₁₈H₁₁D₅O₃ | [2][3] |

| Molecular Weight | 285.35 g/mol | [2][3] |

For comparative purposes, the properties of the unlabeled Phenprocoumon are provided below.

| Parameter | Value | Reference |

| CAS Number | 435-97-2 | |

| Molecular Formula | C₁₈H₁₆O₃ | |

| Molecular Weight | 280.32 g/mol |

Mechanism of Action: Vitamin K Antagonism

Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

The mechanism can be summarized as follows:

-

Vitamin K Cycle: Reduced vitamin K (hydroquinone) is a necessary cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.

-

Oxidation of Vitamin K: During the carboxylation reaction, reduced vitamin K is oxidized to vitamin K epoxide.

-

Role of VKOR: Vitamin K epoxide reductase (VKOR) is responsible for reducing vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.

-

Inhibition by Phenprocoumon: Phenprocoumon acts as a potent inhibitor of VKOR, preventing the regeneration of reduced vitamin K. This leads to a depletion of the active form of vitamin K.

-

Impaired Coagulation: The resulting deficiency in reduced vitamin K impairs the gamma-carboxylation of clotting factors, leading to the production of under-carboxylated, inactive forms. This disruption of the coagulation cascade results in an anticoagulant effect.

Caption: Inhibition of the Vitamin K Cycle by Phenprocoumon.

Pharmacokinetics and Pharmacodynamics

Phenprocoumon is characterized by a long half-life and a narrow therapeutic window, necessitating careful monitoring of its anticoagulant effect, typically measured by the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).

| Pharmacokinetic Parameter | Description | Reference |

| Bioavailability | Close to 100% following oral administration. | |

| Protein Binding | Highly bound to plasma proteins, particularly albumin. | |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being a key enzyme. | |

| Elimination Half-Life | Approximately 150 hours (6-7 days), which is significantly longer than other coumarin anticoagulants like warfarin. |

The S(-)-enantiomer of phenprocoumon is reported to be a more potent anticoagulant than the R(+)-enantiomer.

Experimental Protocols

Quantification of Phenprocoumon in Human Plasma by LC-MS/MS

This section outlines a general procedure for the determination of Phenprocoumon enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract Phenprocoumon and the internal standard from the plasma matrix and remove interfering substances.

-

Materials: C18 solid-phase extraction (SPE) cartridges, acetonitrile, water, formic acid.

-

Procedure:

-

Condition the C18 SPE cartridge with acetonitrile followed by water.

-

Load the plasma sample (spiked with this compound internal standard) onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent (e.g., 5% acetonitrile in water) to remove polar impurities.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation

-

Objective: To separate the (R)- and (S)-enantiomers of Phenprocoumon.

-

Column: A chiral stationary phase column, such as a Chira-Grom-2 column, is required for enantioselective separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid is typically used. The exact composition should be optimized for the specific column and system.

-

Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.

3. Mass Spectrometric Detection

-

Objective: To detect and quantify the Phenprocoumon enantiomers and the internal standard.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Detection Mode: Selected Reaction Monitoring (SRM) on a triple-quadrupole mass spectrometer provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined.

Caption: A typical workflow for the analysis of Phenprocoumon in plasma.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

A cell-based assay can be employed to determine the inhibitory activity of compounds like Phenprocoumon on VKOR.

-

Principle: A cell line that overexpresses VKOR is used. The activity of the enzyme is measured by its ability to reduce a vitamin K epoxide substrate. The inhibitory effect of Phenprocoumon is determined by quantifying the reduction in VKOR activity in its presence.

-

General Procedure:

-

Culture cells expressing VKOR.

-

Lyse the cells to prepare a microsomal fraction containing the enzyme.

-

Incubate the microsomal fraction with a known concentration of vitamin K epoxide substrate in the presence and absence of varying concentrations of Phenprocoumon.

-

After a defined incubation period, stop the reaction.

-

Quantify the amount of reduced vitamin K or the remaining vitamin K epoxide using a suitable analytical method, such as HPLC.

-

Calculate the IC₅₀ value, which represents the concentration of Phenprocoumon required to inhibit 50% of the VKOR activity. Phenprocoumon has a reported IC₅₀ of 1 µM for vitamin K reductase.

-

This technical guide provides a foundational understanding of this compound and its application in research. For specific experimental designs and applications, further optimization and validation of the described protocols are necessary.

References

The Pharmacokinetics and Metabolism of Phenprocoumon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a long-acting oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of phenprocoumon, with a special focus on the analytical methodologies employing its deuterated analogue, Phenprocoumon-d5. It is important to note that this compound is primarily utilized as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of phenprocoumon measurement; dedicated pharmacokinetic studies on this compound as a therapeutic agent are not available in the current body of scientific literature.

Pharmacokinetics of Phenprocoumon

Phenprocoumon is administered as a racemic mixture of S(-) and R(+) enantiomers, with the S(-) enantiomer exhibiting significantly greater anticoagulant potency.[4][5] Following oral administration, phenprocoumon is rapidly and completely absorbed from the gastrointestinal tract. It is characterized by a long elimination half-life and a narrow therapeutic index, necessitating careful patient monitoring.

Key Pharmacokinetic Parameters of Phenprocoumon

While a complete dataset for this compound is not available, the following table summarizes the key pharmacokinetic parameters for the enantiomers of phenprocoumon based on studies in humans and rats.

| Parameter | S(-)-Phenprocoumon | R(+)-Phenprocoumon | Racemic Phenprocoumon | Species | Reference |

| Potency | 1.6 to 2.6 times more potent than R(+) | - | Intermediate | Human | |

| 4 to 5 times more potent than R(+) | - | Intermediate | Rat | ||

| Half-life (t½) | Shorter (12.5 h) | Longer (17.8 h) | - | Rat | |

| ~157 h | ~157 h | ~150 hours (6-7 days) | Human | ||

| Plasma Protein Binding | More highly bound | Less bound | Intermediate | Human | |

| 1.13% unbound | 0.76% unbound | - | Rat | ||

| Apparent Volume of Distribution | Less than R(+) | - | 6.5 L | Human | |

| Plasma Clearance | Less than R(+) | - | - | Human | |

| Liver:Plasma Concentration Ratio | Higher (6.9) | Lower (5.2) | - | Rat |

Metabolism of Phenprocoumon

Phenprocoumon is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to inactive hydroxylated metabolites. These phase I metabolites can then undergo phase II metabolism via glucuronidation before excretion.

The main route of metabolism is hydroxylation, with the formation of 7-hydroxyphenprocoumon (approximately 60%), 6-hydroxyphenprocoumon (25%), and 4'-hydroxyphenprocoumon. The clearance of the more potent S-enantiomer is driven to a greater extent by CYP2C9.

Metabolic Pathway of Phenprocoumon

References

- 1. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Phenprocoumon and Phenprocoumon-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a long-acting oral anticoagulant of the coumarin class, widely used in several European countries for the prevention and treatment of thromboembolic disorders.[1][2] It functions as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of various clotting factors.[2][3] Phenprocoumon-d5 is a deuterated analog of Phenprocoumon, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution is a key strategy in drug development to potentially alter the pharmacokinetic profile of a drug, primarily by leveraging the kinetic isotope effect (KIE).[4] This guide provides a detailed technical comparison of Phenprocoumon and its deuterated form, focusing on their chemical properties, metabolic pathways, and the experimental protocols required for their differential analysis.

Core Physicochemical and Pharmacokinetic Properties

The primary physical difference between Phenprocoumon and this compound is their molecular weight, a direct result of the isotopic labeling. This seemingly minor change can have significant consequences for the drug's metabolic fate.

| Property | Phenprocoumon | This compound | Reference(s) |

| Chemical Formula | C₁₈H₁₆O₃ | C₁₈H₁₁D₅O₃ | |

| Molecular Weight | 280.32 g/mol | 285.35 g/mol | |

| CAS Number | 435-97-2 | 121513-38-0 | |

| Mechanism of Action | Vitamin K epoxide reductase (VKORC1) inhibitor | Vitamin K epoxide reductase (VKORC1) inhibitor | |

| Metabolism | Primarily hepatic, via CYP2C9 and CYP3A4 | Expected to be primarily hepatic, via CYP2C9 and CYP3A4, but at a reduced rate | |

| Key Metabolites | 4'-hydroxyphenprocoumon, 6-hydroxyphenprocoumon, 7-hydroxyphenprocoumon | Expected to be the same hydroxylated metabolites, but formed at a slower rate | |

| Half-life (t½) | Approximately 150 hours (6-7 days) | Expected to be longer than Phenprocoumon due to the kinetic isotope effect |

The Deuterium Kinetic Isotope Effect (KIE) in Phenprocoumon Metabolism

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes. Consequently, a higher activation energy is required to break the C-D bond, resulting in a slower rate of metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE).

For Phenprocoumon, which is metabolized by CYP2C9 and CYP3A4 through hydroxylation on the aromatic rings, the deuteration of the phenyl group in this compound is anticipated to significantly slow down its metabolic clearance. This is expected to lead to:

-

Increased Half-life (t½): A slower metabolism will result in the drug remaining in the system for a longer period.

-

Increased Exposure (AUC): The total drug exposure over time is likely to be higher.

-

Lower Clearance (CL): The rate at which the drug is removed from the body is expected to decrease.

-

Potentially Altered Peak Concentration (Cmax) and Time to Peak Concentration (Tmax): These parameters may also be affected depending on the absorption and distribution kinetics.

These predicted pharmacokinetic changes for this compound could translate into a more stable anticoagulant effect and potentially allow for less frequent dosing. However, it also necessitates careful dose adjustments to avoid an increased risk of bleeding due to drug accumulation.

Metabolic Pathways and Signaling

Phenprocoumon is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent as an anticoagulant. Both enantiomers are metabolized by CYP2C9 and CYP3A4 to form hydroxylated metabolites, which are then largely inactive and excreted.

The following diagram illustrates the primary metabolic pathway of Phenprocoumon.

References

- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mttlab.eu [mttlab.eu]

The Application of Deuterated Compounds in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into drug candidates represents a sophisticated approach to optimizing pharmacokinetic properties. This technical guide delves into the core principles, applications, and experimental methodologies for leveraging deuterated compounds in drug metabolism studies. By harnessing the deuterium kinetic isotope effect (KIE), researchers can favorably modulate a drug's metabolic fate, leading to improved therapeutic profiles.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of utilizing deuterated compounds in drug metabolism lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This phenomenon can significantly alter the metabolic profile of a drug.[1]

Key metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are responsible for the oxidative metabolism of a vast number of drugs, a process that frequently involves C-H bond cleavage.[2] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be attenuated, leading to several potential advantages:

-

Increased Half-life (t½) and Exposure (AUC): A slower rate of metabolism can lead to a longer drug half-life and greater overall systemic exposure.[3][4]

-

Reduced Metabolic Clearance: The decreased rate of enzymatic breakdown results in lower clearance of the drug from the body.

-

Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites, potentially improving the drug's safety and efficacy profile.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following tables summarize key pharmacokinetic (PK) parameters for several deuterated drugs compared to their non-deuterated (protio) counterparts, illustrating the tangible impact of deuterium substitution.

Table 1: Deutetrabenazine vs. Tetrabenazine (Active Metabolites)

| Parameter | Deutetrabenazine (d6-α/β-HTBZ) | Tetrabenazine (α/β-HTBZ) | Fold Change |

| Half-life (t½) | ~2x longer | - | ~2 |

| AUC (Exposure) | ~2x higher | - | ~2 |

| Cmax (Peak Concentration) | Lower and less variable | - | ↓ |

| Peak-to-trough fluctuations | Reduced | - | ↓ |

Table 2: Deucravacitinib (A de novo Deuterated Drug)

| Parameter | Value |

| Half-life (t½) | 8 - 15 hours |

| Time to Cmax (Tmax) | 1.5 - 2.3 hours |

| Bioavailability | ~99% |

| Metabolism | Primarily via CYP1A2 to form an active metabolite |

Note: As a de novo deuterated drug, a direct non-deuterated comparator is not available for Deucravacitinib.

Table 3: CTP-543 (Deuterated Ruxolitinib) vs. Ruxolitinib

| Parameter | CTP-543 (Deuruxolitinib) | Ruxolitinib | Comparison |

| Half-life (t½) | ~3.3 hours | ~3.3 hours | Similar |

| Exposure (AUC) | Increased with increasing doses | - | ↑ |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of deuterated compounds in drug metabolism studies. The following sections provide outlines for key in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, providing a measure of its intrinsic clearance.

Objective: To compare the metabolic stability of a deuterated drug and its non-deuterated analog.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

-

In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

-

Include negative control wells (without NADPH).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

-

Initiation and Sampling:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

Compare the t½ and Clint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rats

This study design is used to determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following oral administration.

Objective: To determine and compare the Cmax, Tmax, AUC, and t½ of a deuterated drug and its non-deuterated analog in rats.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for oral formulation (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to housing conditions for at least one week.

-

Fast animals overnight before dosing.

-

Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage. The volume is typically 5-10 mL/kg.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

-

Use a stable isotope-labeled internal standard (e.g., the deuterated analog for the non-deuterated analyte and vice versa, or a different labeled compound).

-

Data Analysis:

-

Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

-

Statistically compare the parameters between the deuterated and non-deuterated compound groups.

Mandatory Visualizations

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

The following diagram illustrates the primary metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows the formation of the active metabolites.

Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for identifying metabolites of a deuterated drug candidate.

References

Methodological & Application

Application Notes and Protocols: Quantification of Phenprocoumon in Human Plasma using Phenprocoumon-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver, thereby preventing thromboembolic events.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring (TDM) of phenprocoumon is crucial for optimizing efficacy and minimizing the risk of bleeding complications.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and accuracy.[3] In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis. Phenprocoumon-d5, a deuterated analog of phenprocoumon, is an ideal internal standard for this application as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by mass spectrometry. This co-elution and similar behavior compensate for potential errors arising from ion suppression or enhancement, sample extraction inconsistencies, and injection volume variations.[4]

These application notes provide a detailed protocol for the quantification of phenprocoumon in human plasma using this compound as an internal standard with an LC-MS/MS method.

Principle and Rationale

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into plasma samples, calibrators, and quality control samples at the initial stage of sample preparation. The samples then undergo protein precipitation to remove high-molecular-weight interferences. Following chromatographic separation on a C18 reverse-phase column, the analyte and the internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of phenprocoumon to the peak area of this compound is used to calculate the concentration of phenprocoumon in the unknown samples, ensuring high precision and accuracy.

Materials and Reagents

-

Analytes: Phenprocoumon, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate

-

Biological Matrix: Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Phenprocoumon and this compound by dissolving the appropriate amount of each compound in methanol.

-

Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions (for Calibration Curve): Serially dilute the phenprocoumon intermediate solution with drug-free human plasma to prepare calibration standards at concentrations ranging from 5 to 2000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instrument setups.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for Phenprocoumon and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| Phenprocoumon | 279.1 | 161.1 | 150 | -25 |

| Phenprocoumon (Qualifier) | 279.1 | 121.1 | 150 | -35 |

| This compound | 284.1 | 166.1 | 150 | -25 |

| This compound (Qualifier) | 284.1 | 121.1 | 150 | -35 |

Note: The precursor ion for Phenprocoumon is [M-H]⁻. The precursor for this compound is assumed to be +5 Da. Product ions and collision energies are representative and should be optimized for the specific instrument used.

Data Presentation and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Accuracy (Intra- and Inter-day) | 85 - 115% of nominal value |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Minimal to no significant matrix effect observed |

| Limit of Quantification (LLOQ) | 5 ng/mL |

These are typical acceptance criteria for bioanalytical method validation.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of phenprocoumon in plasma.

Caption: Metabolic pathway of phenprocoumon via CYP450 enzymes.[5]

Caption: Principle of stable isotope dilution for accurate quantification.

References

- 1. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. shimadzu.com [shimadzu.com]

- 4. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Phenprocoumon in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenprocoumon is an oral anticoagulant derived from coumarin used in the prevention and treatment of thromboembolic disorders. Monitoring its plasma concentration is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse events. This application note describes a robust and sensitive method for the quantification of Phenprocoumon in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Phenprocoumon-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Principle

The method involves the extraction of Phenprocoumon and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Phenprocoumon to that of this compound is used to determine the concentration of Phenprocoumon in the sample.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for Phenprocoumon quantification.

Detailed Protocol

Materials and Reagents

-

Phenprocoumon analytical standard

-

This compound (Internal Standard, IS)[1]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (EDTA)

Equipment

-

Ultraperformance Liquid Chromatography (UPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

Stock and Working Solutions Preparation

-

Phenprocoumon Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Phenprocoumon in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Phenprocoumon stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 2.5 ng/µL).[2]

-

Vortex the tubes for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 2,500 x g for 15 minutes.[2]

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[2]

LC-MS/MS Conditions

Liquid Chromatography

-

Column: C18 reverse phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 1.0 µL

-

Column Temperature: 60 °C

-

Gradient:

-

Start with 2% B, hold for 0.2 min.

-

Linearly increase to 95% B over 0.6 min.

-

Hold at 95% B for a specified time to elute the analytes.

-

Return to initial conditions and equilibrate the column.

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenprocoumon: m/z 281.2 > 203.1 (quantifier), 281.2 > 174.9 (qualifier)

-

This compound: m/z 286.1 > 203.1 (quantifier), 286.1 > 174.9 (qualifier)

-

-

Capillary Voltage: 0.55 kV

-

Source Temperature: 110 °C

-

Desolvation Temperature: 460 °C

Data Analysis and Quantification

-

Integrate the chromatographic peaks for both Phenprocoumon and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Phenprocoumon in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following tables summarize the typical performance characteristics of this analytical method, compiled from various validated procedures.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Phenprocoumon | 62.5 - 1000 | > 0.99 |

Data adapted from similar validated methods.

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 100 | < 15 | < 15 | 85-115 |

| Medium | 500 | < 15 | < 15 | 85-115 |

| High | 800 | < 15 | < 15 | 85-115 |

Acceptance criteria based on FDA and EMA guidelines.

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | < 50 ng/mL |

| Limit of Detection (LOD) | < 15 ng/mL |

| Extraction Recovery | > 85% |

Signaling Pathway Visualization

While Phenprocoumon does not act on a classical signaling pathway, its mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the gamma-carboxylation of vitamin K-dependent clotting factors. The logical relationship of this mechanism is illustrated below.

Caption: Inhibition of the Vitamin K cycle by Phenprocoumon.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Phenprocoumon in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results, making this protocol highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

Application Notes and Protocols for Phenprocoumon Analysis Using a d5-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of phenprocoumon from biological matrices, specifically plasma and serum, utilizing a deuterated (d5) internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. Its therapeutic window is narrow, necessitating precise monitoring of its concentration in patients' plasma or serum to ensure efficacy and prevent adverse events such as hemorrhage or thrombosis. Accurate quantification of phenprocoumon is therefore critical in clinical and research settings. The use of a stable isotope-labeled internal standard, such as d5-phenprocoumon, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.

This guide details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a step-by-step protocol and a summary of expected quantitative performance to aid in method selection and implementation.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts data quality, throughput, and cost. The following table summarizes key quantitative performance parameters for the three techniques discussed. These values are representative and may vary based on specific laboratory conditions and instrumentation.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Analyte Recovery (%) | > 85% | 80 - 95% | 90 - 105% |

| d5-Phenprocoumon Recovery (%) | > 85% | 80 - 95% | 90 - 105% |

| Matrix Effect | Minimal | Low to Moderate | Moderate to High |

| Precision (RSD %) | < 10% | < 15% | < 15% |

| Lower Limit of Quantification (LLOQ) | Low (ng/mL) | Low (ng/mL) | Higher (ng/mL) |

| Sample Cleanliness | High | Moderate | Low |

| Throughput | Moderate | Low to Moderate | High |

| Cost per Sample | High | Low | Low |

Experimental Protocols

Materials and Reagents

-

Blank human plasma/serum (K2-EDTA or serum)

-

Phenprocoumon certified reference standard

-

d5-Phenprocoumon certified reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Hexane (HPLC grade)

-

SPE cartridges (e.g., C18, HLB)

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating analytes from complex matrices, resulting in a clean extract with minimal matrix effects.

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma/serum samples at room temperature.

-

To a 200 µL aliquot of plasma/serum in a centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution (concentration should be in the mid-range of the calibration curve).

-

Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place SPE cartridges (e.g., C18, 60 mg) on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Procedure:

-

Sample Preparation:

-

To a 200 µL aliquot of plasma/serum in a 15 mL centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution.

-

Add 200 µL of 1 M formic acid.

-

Vortex for 30 seconds.

-

-

Extraction:

-

Add 2 mL of an organic solvent mixture (e.g., methyl tert-butyl ether (MTBE) or a hexane/MTBE mixture).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer to a clean centrifuge tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, ideal for high-throughput screening. However, it provides the least sample cleanup, which can lead to more significant matrix effects.

Procedure:

-

Precipitation:

-

To a 200 µL aliquot of plasma/serum in a 1.5 mL centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution.

-

Add 600 µL of cold acetonitrile (or methanol) containing 0.1% formic acid. The ratio of sample to precipitation solvent is typically 1:3.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

-

Analysis:

-

The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved performance, the supernatant can be evaporated and reconstituted in the mobile phase.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the sample preparation of phenprocoumon for LC-MS/MS analysis.

Caption: General workflow for phenprocoumon sample preparation and analysis.

Application Notes and Protocols for the LC-MS/MS Analysis of Phenprocoumon Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. Accurate and reliable quantification of Phenprocoumon in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the determination of Phenprocoumon in human plasma, utilizing a deuterated internal standard (IS) to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard, such as Phenprocoumon-d5, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[1] This application note provides a comprehensive protocol, from sample preparation to data analysis, along with method validation parameters.

Experimental Protocols

Materials and Reagents

-

Analytes: Phenprocoumon, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Plasma: Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Phenprocoumon from plasma samples.

-

Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a suitable choice.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-4.0 min: 30% to 90% B

-

4.0-5.0 min: 90% B

-

5.1-6.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Phenprocoumon | 281.1 | 121.1 | 100 | 25 |

| Phenprocoumon (Qualifier) | 281.1 | 162.1 | 100 | 20 |

| This compound (IS) | 286.1 | 121.1 | 100 | 25 |

| This compound (IS - Qualifier) | 286.1 | 167.1 | 100 | 20 |

Note: The MRM transitions for this compound are proposed based on the known fragmentation of Phenprocoumon and the expected mass shift. These parameters should be optimized experimentally.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Method Validation and Quantitative Data

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | Dependent on application | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 12% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | Minimal to no significant matrix effect observed |

Visualizations

Experimental Workflow

Caption: LC-MS/MS Sample Preparation Workflow.

Phenprocoumon Metabolic Pathway

Phenprocoumon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4.[2] The main metabolic pathway is hydroxylation at various positions on the molecule, leading to the formation of less active or inactive metabolites.[2]

Caption: Major Metabolic Pathways of Phenprocoumon.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Phenprocoumon in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for the Quantification of Phenprocoumon and Phenprocoumon-d5 using Multiple Reaction Monitoring (MRM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, interfering with the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events. Accurate quantification of Phenprocoumon in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of Phenprocoumon and its deuterated internal standard, Phenprocoumon-d5, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify Phenprocoumon. After extraction from the biological matrix, the sample is subjected to reverse-phase liquid chromatography to separate Phenprocoumon and the internal standard (this compound) from other matrix components. The eluent is introduced into the mass spectrometer, where the compounds are ionized, and specific precursor ions are selected. These precursor ions are then fragmented, and specific product ions are monitored. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of Phenprocoumon, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Plasma)

A protein precipitation method is recommended for the extraction of Phenprocoumon from plasma samples.

Materials:

-

Human plasma samples

-

Phenprocoumon and this compound stock solutions

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 30% B

-

4.1-5.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Instrument-specific; optimize for best signal.

Data Presentation: MRM Transitions

The following table summarizes the optimized MRM transitions for the quantification of Phenprocoumon and its internal standard, this compound. Two transitions are typically monitored for each compound: a primary transition for quantification and a secondary transition for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Transition Type |

| Phenprocoumon | 281.1 | 163.1 | 25 | 100 | Quantifier |

| 281.1 | 121.1 | 35 | 50 | Qualifier | |

| This compound | 286.1 | 168.1 | 25 | 100 | Quantifier |

| 286.1 | 126.1 | 35 | 50 | Qualifier |

Note: Collision energies are starting points and should be optimized for the specific instrument being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for the quantification of Phenprocoumon.

Application Note: High-Throughput Quantification of Phenprocoumon in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of the anticoagulant drug Phenprocoumon in human plasma. The use of a stable isotope-labeled internal standard, Phenprocoumon-d5, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Phenprocoumon is a widely prescribed oral anticoagulant belonging to the vitamin K antagonist class. It is used for the prevention and treatment of thromboembolic disorders. Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring is crucial to optimize efficacy and minimize the risk of bleeding or thrombosis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high selectivity and sensitivity for the accurate quantification of drugs in complex biological matrices like plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization properties, effectively compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Experimental

Materials and Reagents

-

Phenprocoumon certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free) for calibration standards and quality controls

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1.0 µL |

| Column Temperature | 60 °C |

| Gradient | 98% A for 0.2 min, linear gradient to 95% B over 0.6 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 0.55 kV |

| Source Temperature | 110 °C |

| Desolvation Temperature | 460 °C |

| Collision Gas | Argon |

| Dwell Time | 0.025 s |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Phenprocoumon | 281.2 | 203.1 | Quantifier |

| Phenprocoumon | 281.2 | 174.9 | Qualifier |

| This compound | 286.1 | 203.1 | Quantifier (IS) |

| This compound | 286.1 | 174.9 | Qualifier (IS) |

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Phenprocoumon and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Phenprocoumon stock solution in 50:50 methanol:water to create working standard solutions for spiking into plasma.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

-

Calibration Standards: Spike drug-free human plasma with the Phenprocoumon working standard solutions to prepare calibration standards at concentrations covering the expected therapeutic range.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add the internal standard working solution.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

Workflow Diagram

Caption: UPLC-MS/MS workflow for Phenprocoumon quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the UPLC-MS/MS method for Phenprocoumon, as derived from published literature.[1][2]

| Parameter | Result |

| Linearity Range | 62.5 - 1000 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Detection (LOD) | 12.5 ng/mL[2] |

| Inter-assay Precision (%CV) | < 15% |

| Intra-assay Precision (%CV) | < 10% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of using a deuterated internal standard for accurate quantification.

References

- 1. Pharmacokinetics of Phenprocoumon in Emergency Situations–Results of the Prospective Observational RADOA-Registry (Reversal Agent Use in Patients Treated with Direct Oral Anticoagulants or Vitamin K Antagonists Registry) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phenprocoumon-d5 in Pharmacokinetic Studies of Oral Anticoagulants

For Researchers, Scientists, and Drug Development Professionals